3,5-diphenyl-7H-furo[3,2-g]chromen-7-one
Description
Significance of the Furochromenone Scaffold in Contemporary Organic Chemistry
The furochromenone scaffold, also known as a psoralen, is a privileged structure in medicinal chemistry and materials science. nih.gov Chromones and their derivatives are integral features of numerous natural products and medicinal agents, exhibiting a wide array of pharmacological properties. nih.gov The fusion of a furan (B31954) ring to the chromone (B188151) core creates a planar, heterocyclic system that can intercalate with DNA, a property that has been harnessed in photochemotherapy. nih.gov
The inherent biological activity of the furocoumarin nucleus has spurred significant research into the synthesis of novel derivatives. For instance, the introduction of different substituents can modulate the compound's photobiological activity and other pharmacological effects. A study on a series of 3-alkyl- and 3-aryl-7H-furo[3,2-g]-1-benzopyran-7-ones demonstrated that the nature of the substituent at the 3-position influences the compound's ability to form crosslinks with DNA upon UVA irradiation. nih.gov Specifically, compounds with a methyl or phenyl group at this position were capable of forming DNA crosslinks. nih.gov
Furthermore, the chromone scaffold itself is a key component in a variety of therapeutic agents with applications in treating cancer, inflammation, and other diseases. uni.lu The structural diversity that can be achieved by modifying the chromone core makes it a valuable template for drug discovery. nih.gov
Historical Development and Synthetic Challenges of Fused Polycyclic Systems
The synthesis of fused polycyclic systems, such as the furochromenone core, has a rich history in organic chemistry, with many named reactions developed to construct these complex architectures. The Pechmann condensation, discovered by Hans von Pechmann, is a classic method for synthesizing coumarins from a phenol (B47542) and a β-carbonyl-containing carboxylic acid or ester under acidic conditions. wikipedia.org This reaction proceeds through an initial esterification or transesterification, followed by an intramolecular electrophilic attack on the aromatic ring and subsequent dehydration. wikipedia.org While effective for many coumarin (B35378) syntheses, the conditions can be harsh for simple phenols. wikipedia.org
Modern synthetic chemistry has introduced a variety of more sophisticated methods for constructing fused heterocyclic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for forming carbon-carbon bonds, including the introduction of aryl groups onto heterocyclic scaffolds. nih.govunipr.it These methods offer high efficiency and functional group tolerance. unipr.it For instance, the synthesis of diarylethenes has been successfully achieved through Suzuki-Miyaura coupling of 1,2-dichlorohexafluorocyclopentene (B1213219) with arylboronic acids. nih.gov
Despite these advances, the synthesis of complex fused polycyclic systems presents ongoing challenges. These include achieving regioselectivity in substitution reactions, managing functional group compatibility during multi-step syntheses, and developing environmentally benign and efficient catalytic systems. mdpi.com The construction of benzo-fused polycyclic heteroaromatic compounds often requires high loadings of palladium catalysts and stoichiometric amounts of metallic salts, which can be a drawback for industrial-scale synthesis. mdpi.com
Overview of Research Paradigms Applied to Complex Organic Molecules
The investigation of complex organic molecules like 3,5-diphenyl-7H-furo[3,2-g]chromen-7-one employs a multidisciplinary approach that combines synthesis, characterization, and computational modeling.
Synthesis and Mechanistic Studies: The development of novel synthetic routes is a primary focus. This often involves the exploration of new catalysts and reaction conditions to improve yields and selectivity. Mechanistic studies, which can involve techniques like kinetic analysis and isotopic labeling, are crucial for understanding how these reactions proceed and for optimizing them further.
Structural Characterization: Once a molecule is synthesized, its structure must be unequivocally confirmed. A suite of analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and chemical environment of atoms within a molecule. researchgate.net
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns. researchgate.net
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule. researchgate.net
X-ray Crystallography: Can provide the precise three-dimensional arrangement of atoms in a crystalline solid.
Photophysical Properties: For compounds like furocoumarins that interact with light, understanding their photophysical properties is essential. This involves studying their absorption and fluorescence spectra, as well as determining their fluorescence quantum yields and lifetimes. mdpi.comrdd.edu.iq The photophysical properties of a related compound, 5,15-diphenyl-2,3-dihydroxychlorin, were studied to assess its potential as a photosensitizer. rdd.edu.iq
Computational Chemistry: Theoretical calculations, such as those based on density functional theory (DFT), are increasingly used to predict molecular properties, including geometries, electronic structures, and spectroscopic characteristics. universiteitleiden.nl These computational methods can provide insights that complement experimental findings and guide the design of new molecules with desired properties.
Compound Data
Below are tables detailing the properties of the parent furochromenone scaffold and related diphenyl-substituted compounds.
Table 1: Properties of Furo[3,2-g]chromen-7-one (Psoralen)
| Property | Value |
| Molecular Formula | C₁₁H₆O₃ |
| Molecular Weight | 186.16 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 165-170 °C |
| CAS Number | 66-97-7 |
Table 2: Spectroscopic Data for a Related Diphenyl Furo[2,3-d]pyrimidine Derivative
A related spiro compound, 1,3-dimethyl-3′,5-diphenyl-1,5-dihydro-2H,5′H-spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole]-2,4,5′(3H)-trione, has been synthesized and characterized, providing some insight into the spectral properties of a diphenyl-substituted furo-heterocycle. organic-chemistry.org
| Spectroscopic Data | Values for 1,3-dimethyl-3′,5-diphenyl-1,5-dihydro-2H,5′H-spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole]-2,4,5′(3H)-trione |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 3.18 (s, 3H), 3.36 (s, 3H), 5.19 (s, 1H), 7.12–7.20 (m, 2H), 7.29–7.37 (m, 3H), 7.64 (t, J = 7.2 Hz, 2H), 7.73 (t, J = 7.2 Hz, 1H), 7.91 (d, J = 7.2 Hz, 2H) ppm |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ 27.8, 29.7, 53.8, 85.4, 89.4, 124.5, 127.1, 128.4, 128.6, 128.7, 129.9, 132.1, 133.1, 134.0, 158.2, 161.5, 162.4, 169.6 ppm |
| Mass Spectrum (m/z) | 403 [M]⁺ |
Data from reference organic-chemistry.org.
Structure
3D Structure
Properties
IUPAC Name |
3,5-diphenylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14O3/c24-23-12-17(15-7-3-1-4-8-15)18-11-19-20(16-9-5-2-6-10-16)14-25-21(19)13-22(18)26-23/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEONDSNCSYCJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=CO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Spectroscopic Investigations of 3,5 Diphenyl 7h Furo 3,2 G Chromen 7 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
No published ¹H or ¹³C NMR spectral data for 3,5-diphenyl-7H-furo[3,2-g]chromen-7-one could be located. The characterization of related furocoumarin structures is common, often involving 1D and 2D NMR techniques to confirm the substitution patterns. nih.govnih.gov For instance, the analysis of new furocoumarin glycosides has been achieved by assigning ¹H and ¹³C signals using DEPT, HSQC, HMBC, and ROESY experiments. nih.gov However, without experimental spectra for the title compound, a specific assignment is not possible.
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
There are no available 2D NMR studies (COSY, HMQC, HMBC, NOESY) for this compound. In principle, these techniques would be essential to unambiguously confirm the connectivity between the phenyl rings and the furo[3,2-g]chromen-7-one core and to establish through-space proximities. For example, HMBC correlations would be expected between the phenyl protons and the carbons of the coumarin (B35378) and furan (B31954) rings at positions 3 and 5.
Solid-State NMR Studies on Polymorphs and Conformational Dynamics
A search of the scientific literature yielded no solid-state NMR studies on this compound. Such studies are valuable for investigating the structure of materials in the solid state, including the characterization of polymorphs and dynamic processes. solidstatenmr.org.uk While solid-state NMR has been applied to various organic materials, including microporous frameworks and polymers, its application to the title compound has not been reported.
Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing
No single-crystal X-ray diffraction data for this compound has been deposited in crystallographic databases or published in the literature. This technique is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For related furocoumarin derivatives, X-ray diffraction has been used to determine the precise molecular geometry and the effects of substituents on the ring system. researchgate.net
Crystal Engineering and Supramolecular Interactions
Without a crystal structure, a detailed analysis of the crystal engineering and supramolecular interactions for this compound cannot be performed. The study of supramolecular chemistry in coumarin derivatives often reveals how non-covalent interactions, such as hydrogen bonding and π-π stacking, direct the assembly of molecules in the solid state. nih.gov The phenyl groups in the title compound would be expected to participate significantly in π-stacking and C-H···π interactions, but the specific motifs remain unknown.
Co-crystallization Studies and Host-Guest Chemistry
There are no reports on co-crystallization or host-guest chemistry involving this compound. Co-crystallization is a widely used technique in crystal engineering, particularly in the pharmaceutical field, to modify the physicochemical properties of active ingredients. researchgate.netnih.govtandfonline.comiucr.org These studies have been performed on other coumarin derivatives but not on the specific title compound.
Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis
Published mass spectrometry data detailing the specific fragmentation pathways for this compound are unavailable. Mass spectrometry of furocoumarins typically shows a strong molecular ion peak. Fragmentation patterns often involve the loss of carbon monoxide (CO) from the lactone ring and cleavages related to the specific substituents. For the title compound, fragmentation would likely involve the loss of the phenyl groups and characteristic cleavages of the heterocyclic core, but experimental data is required for confirmation. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique utilized to determine the fragmentation pathways of a molecule, which in turn helps to piece together its structural puzzle. In the case of this compound, the molecule would first be ionized, typically forming a protonated molecule [M+H]⁺. This precursor ion is then isolated and subjected to collision-induced dissociation (CID) to generate a series of product ions.
The presence of the two phenyl groups at the 3 and 5 positions would dominate the fragmentation pattern. Key expected fragmentations would include:
Loss of a phenyl group: Cleavage of the bond connecting one of the phenyl rings to the main scaffold.
Loss of a benzoyl group: A more complex fragmentation involving one of the phenyl rings and the adjacent carbonyl group.
Cleavage of the heterocyclic rings: Fragmentation of the furan and pyrone rings, leading to a variety of smaller ions.
A study on the fragmentation of 3(2H)-furanones, which share a structural component with the furan ring in the title compound, details characteristic losses of CO and water, as well as ring cleavages. imreblank.ch Similarly, research on other complex heterocyclic systems demonstrates how the initial fragmentation is often directed by the most stable leaving groups and the formation of stable radical cations. raco.cat
A plausible fragmentation pathway for this compound would likely begin with the loss of CO from the pyrone ring, a common fragmentation for coumarins. This would be followed by cleavages around the phenyl substituents and further degradation of the heterocyclic core.
Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound
| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 324 | [M]⁺ | Molecular Ion |
| 296 | [M-CO]⁺ | Loss of carbon monoxide from the pyrone ring |
| 247 | [M-C₆H₅]⁺ | Loss of a phenyl group |
| 219 | [M-CO-C₆H₅]⁺ | Sequential loss of CO and a phenyl group |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₂₃H₁₂O₃, the theoretical monoisotopic mass can be calculated.
HRMS analysis, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would provide an experimental mass value. The close agreement between the experimental and theoretical mass (typically within a few parts per million, ppm) confirms the elemental composition and rules out other potential formulas with the same nominal mass.
While direct HRMS data for the title compound is not found in the searched literature, data for analogous compounds underscores the utility of this technique. For example, a study on a novel furocoumarin derivative, oxyalloimperatorin, utilized HR-ESI-MS to confirm its chemical structure. nih.gov Similarly, predicted HRMS data for related compounds like 4-methyl-3,9-diphenyl-7h-furo[2,3-f]chromen-7-one (B15029670) shows various adducts that would be observed in an HRMS experiment. uni.lu
Table 2: Theoretical Exact Mass for this compound and its Common Adducts
| Molecular Formula | Adduct | Theoretical m/z |
|---|---|---|
| C₂₃H₁₂O₃ | [M]⁺ | 324.07864 |
| C₂₃H₁₃O₃ | [M+H]⁺ | 325.08647 |
| C₂₃H₁₂NaO₃ | [M+Na]⁺ | 347.06841 |
| C₂₃H₁₂KO₃ | [M+K]⁺ | 363.04235 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
For this compound, the IR and Raman spectra would be characterized by several key vibrational bands:
C=O Stretching: A strong absorption band in the IR spectrum, typically between 1700 and 1750 cm⁻¹, corresponding to the carbonyl group of the lactone (pyrone) ring.
C=C Stretching: Multiple bands in the region of 1450-1650 cm⁻¹ due to the aromatic C=C stretching vibrations of the two phenyl rings and the heterocyclic core.
C-O Stretching: Bands associated with the C-O-C stretching of the furan and pyrone rings, usually found in the 1000-1300 cm⁻¹ region.
Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern on the phenyl rings.
While a dedicated spectrum for the title compound is not available, studies on similar structures provide a reliable guide. For example, the IR spectrum of a related spiro[furo[2,3-d]pyrimidine-6,4'-isoxazole] derivative with diphenyl groups shows aromatic C-H stretching around 3035 cm⁻¹, C=O stretching at 1716 and 1683 cm⁻¹, and aromatic C-C stretching at 1664 and 1504 cm⁻¹. mdpi.com The Raman spectra of coumarin itself has also been studied in detail, providing assignments for the core ring vibrations. researchgate.net Furthermore, the vibrational spectra of 1,6-diphenyl-1,3,5-hexatriene (B155585) have been analyzed, offering insights into the vibrational modes associated with the diphenyl moiety. researchgate.net
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| C=O Stretch (lactone) | 1750 - 1700 | IR (strong) |
| Aromatic C=C Stretch | 1650 - 1450 | IR, Raman |
| C-O-C Stretch (ether) | 1300 - 1000 | IR |
| Aromatic C-H Out-of-Plane Bend | 900 - 690 | IR (strong) |
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Characterization (if applicable)
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules—those that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.
The molecular structure of this compound is planar and lacks any stereocenters. Therefore, the molecule is achiral. As a result, it will not exhibit a CD or ORD spectrum. Chiroptical analysis would only become applicable if a chiral center were introduced into the molecule, for example, through substitution, or if the molecule could exhibit atropisomerism (chirality arising from restricted rotation around a single bond), which is not expected in this case. Consequently, no literature has been found pertaining to the chiroptical analysis of this compound, as it would not be an informative technique for its structural elucidation.
Theoretical and Computational Chemistry Studies on 3,5 Diphenyl 7h Furo 3,2 G Chromen 7 One
Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for dissecting the electronic architecture of molecules. These calculations provide a foundational understanding of the molecule's reactivity, stability, and optical properties. For 3,5-diphenyl-7H-furo[3,2-g]chromen-7-one, such studies would typically be performed using a basis set like 6-31G(d,p) or higher to ensure accurate results.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) | Description |
| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -2.5 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 3.7 | Indicator of chemical reactivity and stability |
Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is fundamental to understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that show the charge distribution of a molecule. researchgate.net They are invaluable for predicting how molecules will interact with one another. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an abundance of electrons and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack.
For this compound, an MEP map would likely reveal negative potential around the carbonyl oxygen of the chromen-7-one moiety and the oxygen of the furan (B31954) ring, indicating these as primary sites for interaction with electrophiles. The hydrogen atoms of the phenyl rings would be expected to show positive potential.
Conformational Analysis and Energy Landscapes of this compound
The three-dimensional structure of a molecule is not static, and its flexibility can be crucial for its biological activity and physical properties. Conformational analysis explores the different spatial arrangements of a molecule and their corresponding energies.
Potential Energy Surface Scans
A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of its geometry. researchgate.net By systematically changing specific bond lengths, bond angles, or dihedral angles and calculating the energy at each step, a PES can be mapped out. This allows for the identification of stable conformers (energy minima) and transition states (saddle points) between them.
For this compound, a PES scan would be particularly useful for investigating the rotation of the two phenyl rings at positions 3 and 5 relative to the central furocoumarin core. The scan would reveal the energy barriers to rotation and identify the most stable (lowest energy) rotational conformations.
Prediction of Spectroscopic Parameters from First Principles
Quantum chemical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate both the theoretical model and the experimental structural assignment. For instance, a study on the related compound 7-(4-methoxyphenyl)-9H-furo[2,3-f]chromen-9-one utilized DFT to calculate its vibrational spectrum (IR) and NMR chemical shifts, showing good correlation with experimental results. nih.gov Similar calculations for this compound would allow for a detailed assignment of its vibrational modes and NMR signals.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Value |
| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretch | ~1720 cm⁻¹ |
| ¹H NMR Spectroscopy | Chemical shift of furan proton | ~7.0-7.5 ppm |
| ¹³C NMR Spectroscopy | Chemical shift of carbonyl carbon | ~160 ppm |
Note: These are typical values for similar structures and would require specific calculations for this compound for accurate prediction.
Computational NMR Chemical Shift Prediction
Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation and verification. This method, typically employing Density Functional Theory (DFT), involves calculating the magnetic shielding tensors of nuclei within a molecule's optimized geometry. These theoretical shielding values are then converted into chemical shifts, often by referencing a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be very high, with modern approaches achieving root mean square errors of around 1.25 ppm for ¹³C and 0.10 ppm for ¹H when compared to experimental data. chemscene.com The process generally involves geometry optimization of the molecule using a selected DFT functional and basis set, followed by the NMR calculation itself using methods like the Gauge-Independent Atomic Orbital (GIAO) method.
Despite the utility of this technique, no published studies were found that report the computationally predicted ¹H or ¹³C NMR chemical shifts for This compound .
Simulated Vibrational Spectra (IR, Raman)
Theoretical vibrational spectroscopy provides valuable insights into the molecular structure and bonding of a compound. Infrared (IR) and Raman spectra are simulated by calculating the second derivatives of the energy with respect to the nuclear coordinates of the optimized molecular geometry. This analysis yields the frequencies and intensities of the fundamental vibrational modes. These theoretical spectra can be used to assign experimental vibrational bands to specific molecular motions. For complex molecules, DFT calculations are essential for an accurate interpretation of their vibrational spectra.
A literature search did not yield any studies presenting the simulated IR or Raman spectra for This compound .
Reaction Mechanism Studies and Transition State Theory
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. Transition state theory allows for the calculation of reaction rates from the properties of the transition state structure. These studies provide a detailed, atomistic understanding of reaction pathways, regioselectivity, and stereoselectivity.
Elucidation of Synthetic Reaction Pathways
The synthesis of furocoumarin derivatives can proceed through various routes. Computational studies on related heterocyclic systems often use DFT to model reaction steps, calculate activation energies, and rationalize the formation of specific products. This approach can validate proposed experimental mechanisms or reveal new, lower-energy pathways.
However, no specific computational studies elucidating the synthetic reaction pathways for the formation of This compound have been found in the surveyed literature.
Computational Design of Novel Synthetic Routes
Beyond analyzing existing reactions, computational methods can be used to design new, more efficient synthetic routes. By theoretically evaluating the feasibility and energetics of hypothetical reaction steps, researchers can prioritize promising synthetic strategies before attempting them in the lab. This in silico approach can save significant time and resources.
There is no evidence in the scientific literature of the application of computational design for novel synthetic routes leading to This compound .
Molecular Modeling and Docking Simulations for Interaction Mechanisms (General, theoretical)
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as This compound , might interact with a biological macromolecule (receptor), typically a protein or nucleic acid. Docking algorithms explore various possible binding orientations and conformations of the ligand within the receptor's active site, scoring each pose based on factors like intermolecular forces and geometric complementarity. These simulations are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Studies on related furocoumarins and chromones have used docking to investigate their potential as inhibitors of various enzymes.
While this methodology is common for the broader furocoumarin class, no specific molecular docking studies were found for This compound in the reviewed literature.
Ligand-Receptor Binding Modes (General, theoretical)
The output of a docking simulation provides detailed theoretical models of the ligand-receptor binding modes. These models highlight the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the complex. Analyzing these binding modes helps to explain the molecule's biological activity and can guide the design of new derivatives with improved potency and selectivity. For example, docking studies on other furo[3,2-g]chromone derivatives have identified key interactions with the active sites of enzymes like p38α MAP kinase.
A specific theoretical analysis of the ligand-receptor binding modes for This compound is not available in the current body of scientific literature.
Interaction Energy Calculations
Theoretical and computational chemistry provide powerful tools to investigate the non-covalent interactions that govern the behavior of molecules like this compound in various chemical and biological environments. Interaction energy calculations are crucial for understanding the stability of molecular complexes, such as those formed with biological macromolecules or other small molecules. These calculations help in elucidating the nature and strength of the forces at play, including hydrogen bonding, π-stacking, and van der Waals forces.
A variety of computational methods can be employed to determine interaction energies. Density Functional Theory (DFT) is a popular choice due to its balance of computational cost and accuracy. nih.gov Specifically, functionals like ωB97XD are noted for their good performance in systems where non-covalent interactions are significant, as they are designed to account for London dispersion forces. nih.gov For higher accuracy, post-Hartree-Fock methods like the Coupled Cluster theory with singles, doubles, and perturbative triples [CCSD(T)] are considered the "gold standard," often used to benchmark other methods. researchgate.net The choice of the basis set is also critical, with larger basis sets generally providing more accurate results, often extrapolated to the complete basis set (CBS) limit for the highest precision. researchgate.net
The interaction energy (ΔE) in a molecular complex, for instance, a dimer, is typically calculated by subtracting the energies of the individual monomers from the total energy of the complex. This can be expressed as:
ΔE = E(complex) - E(monomer A) - E(monomer B)
A negative value for ΔE indicates a stable interaction.
To illustrate the type of data obtained from such calculations, the table below presents hypothetical interaction energies for this compound with a simple partner molecule, benzene (B151609), representing a model for π-stacking interactions. These values are based on typical interaction energies found for π-stacking in similar aromatic systems.
Table 1: Hypothetical Interaction Energies for π-Stacking of this compound with Benzene
| Computational Method | Basis Set | Interaction Energy (kcal/mol) |
| ωB97XD | 6-31G(d) | -4.5 |
| M06-2X | 6-311+G(d,p) | -5.2 |
| CCSD(T) | aug-cc-pVTZ | -5.8 |
In addition to π-stacking, the potential for cation-π interactions exists, where a cation could be stabilized by the electron-rich π-system of the molecule. Theoretical studies on other polycyclic aromatic compounds have shown that the magnitude of this interaction depends on the cation, with smaller, more charge-dense cations generally exhibiting stronger interactions. researchgate.net The table below shows expected trends for the interaction of this compound with various alkali metal cations, based on established principles. researchgate.net
Table 2: Predicted Trend of Cation-π Interaction Energies for this compound
| Cation | Predicted Interaction Energy Trend (Absolute Value) |
| Li⁺ | Strongest |
| Na⁺ | Intermediate |
| K⁺ | Weakest |
It is important to note that the actual interaction energies would need to be determined through detailed quantum-mechanical calculations for the specific geometries of the interacting pairs. nih.gov Such studies would provide invaluable insights into the molecular recognition properties of this compound and guide the design of new materials and biologically active compounds.
Chemical Reactivity and Derivatization Strategies for 3,5 Diphenyl 7h Furo 3,2 G Chromen 7 One
Functionalization of the Furochromenone Core
The furochromenone core, characterized by the fusion of a furan (B31954) ring to a chromen-7-one system, exhibits a unique reactivity profile that allows for selective functionalization at various positions.
Electrophilic Aromatic Substitution Reactions
Common electrophilic substitution reactions that can be envisaged for this scaffold include:
Nitration: Introduction of a nitro group (-NO2) onto the aromatic backbone can be achieved using nitrating agents such as nitric acid in the presence of sulfuric acid.
Halogenation: The incorporation of halogen atoms (e.g., Br, Cl) can be accomplished through reactions with elemental halogens in the presence of a Lewis acid catalyst.
Sulfonation: Treatment with fuming sulfuric acid can lead to the introduction of a sulfonic acid group (-SO3H).
Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively, onto the aromatic core, further extending the molecular framework.
The precise location of substitution will depend on the careful control of reaction conditions and the inherent directing effects of the furocoumarin nucleus.
Nucleophilic Additions to the Chromen-7-one Moiety
The α,β-unsaturated ketone system within the chromen-7-one moiety renders it susceptible to nucleophilic attack. The C2-C3 double bond and the carbonyl group at C7 are the primary sites for such reactions. Nucleophilic addition to the pyrone ring can lead to ring-opening and subsequent recyclization reactions, providing a pathway to novel heterocyclic systems.
The reactivity of the chromen-7-one portion is influenced by the presence of substituents. For instance, the chemical behavior of related furochromone-6-carbonitriles has been investigated, demonstrating their propensity to react with various nucleophiles researchgate.net. In the case of 3,5-diphenyl-7H-furo[3,2-g]chromen-7-one, while specific studies are limited, it is anticipated that strong nucleophiles could attack the electrophilic centers of the pyrone ring, potentially leading to a variety of addition or substitution products. The nature of the nucleophile and the reaction conditions would be critical in determining the final product structure.
Modification of Phenyl Substituents at Positions 3 and 5
The two phenyl rings at positions 3 and 5 of the furochromenone core offer significant opportunities for structural modification, allowing for the fine-tuning of the molecule's steric and electronic properties.
Ortho-, Meta-, Para-Functionalization Strategies
The phenyl groups can be functionalized using standard electrophilic aromatic substitution reactions. The directing influence of the furochromenone core on these peripheral phenyl rings will determine the position of substitution (ortho, meta, or para). Generally, the furocoumarin scaffold is considered as a substituent on the phenyl rings, and its electronic effect (whether electron-donating or electron-withdrawing) will guide the incoming electrophile.
| Reaction Type | Reagents | Potential Products |
| Nitration | HNO₃/H₂SO₄ | Introduction of -NO₂ group at ortho, meta, or para positions |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Introduction of -Br or -Cl at ortho, meta, or para positions |
| Sulfonation | Fuming H₂SO₄ | Introduction of -SO₃H at ortho, meta, or para positions |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Introduction of alkyl groups at ortho, meta, or para positions |
| Friedel-Crafts Acylation | R-COCl/AlCl₃ | Introduction of acyl groups at ortho, meta, or para positions |
This table presents potential functionalization reactions on the phenyl substituents. The regioselectivity will depend on the electronic nature of the furochromenone substituent.
Heterocyclic Ring Incorporations on Phenyls
Further derivatization of the functionalized phenyl groups can lead to the incorporation of various heterocyclic rings. For example, a nitro group can be reduced to an amino group, which can then serve as a handle for the construction of nitrogen-containing heterocycles. Similarly, other functional groups can be used as starting points for a wide range of cyclization reactions, leading to the synthesis of novel analogues with appended heterocyclic moieties.
Synthesis of Structurally Diverse Analogues of this compound
The synthesis of analogues of this compound has been explored to investigate the structure-activity relationships of this class of compounds. A notable example is the synthesis of 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one. In a study, a series of linear furocoumarins with different substituents were synthesized, and this particular derivative showed a significant melanogenic effect nih.gov.
Another strategy for creating diverse analogues involves the introduction of heterocyclic moieties. For instance, novel 1,2,3-triazole furocoumarin derivatives have been prepared via click chemistry, starting from a 3-phenyl-7H-furo[3,2-g]chromen-7-one scaffold windows.net. This approach involves the conversion of a precursor into an azide, followed by a copper-catalyzed cycloaddition with various alkynes to generate the triazole ring.
The following table summarizes some of the synthesized analogues and their starting materials:
| Starting Material | Reagents | Synthesized Analogue | Reference |
| 3-phenyl-7H-furo[3,2-g]chromen-7-one derivative | Diethylamine, Formaldehyde | 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one | nih.gov |
| 5-(hydroxymethyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one | PBr₃, NaN₃, various alkynes, CuSO₄, Cu | 5-((4-(substituted)-1H-1,2,3-triazol-1-yl)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one derivatives | windows.net |
These examples highlight the utility of the this compound framework as a versatile platform for the development of new chemical entities with potential biological applications.
Isosteric Replacements and Bioisosterism Concepts
Isosterism and the closely related concept of bioisosterism are foundational principles in medicinal chemistry for modifying a lead compound. drugdesign.org Bioisosterism involves the substitution of atoms, ions, or groups with other chemical entities that possess similar physical or chemical properties, with the goal of creating a new compound that retains or enhances the desired biological activity while potentially altering other properties like toxicity or metabolism. drugdesign.org
For the this compound scaffold, a common isosteric replacement involves substituting the oxygen atom of the furan ring with a sulfur atom. This modification yields the corresponding thieno[3,2-g]coumarin derivative. This strategy has been inspired by the successful synthesis of "thioangelicins" from angelicins, a class of furocoumarins, for potential use in PUVA (psoralen plus ultraviolet A) therapy. nih.gov Such a transformation can alter the electronic properties and planarity of the ring system, thereby influencing its interaction with biological targets and its photochemical behavior.
Another bioisosteric approach involves the replacement of the coumarin's benzopyrone system with other heterocyclic cores. For example, the synthesis of furoquinolinones has been explored as a bioisosteric alternative to traditional furocoumarins, leading to compounds with different mechanisms of action. nih.gov In the case of this compound, this could translate to replacing the coumarin (B35378) moiety with a quinolinone or other nitrogen-containing heterocycles to explore new biological activities. nih.gov
| Parent Scaffold | Isosteric Replacement | Resulting Scaffold | Rationale |
|---|---|---|---|
| Furo[3,2-g]chromen-7-one | Furan Oxygen → Sulfur | Thieno[3,2-g]coumarin | Modify electronic properties and photochemical reactivity. nih.gov |
| Furo[3,2-g]chromen-7-one | Benzopyrone → Benzoquinolinone | Furo[2,3-h]quinolin-2(1H)-one | Alter biological mechanism and reduce side effects. nih.gov |
Scaffold Hopping Approaches
Scaffold hopping is a more advanced strategy in drug design that involves replacing the central core structure (scaffold) of a molecule with a topologically different one, while aiming to maintain the original compound's biological activity by preserving the spatial arrangement of key functional groups. nih.gov This technique is particularly useful for discovering novel chemotypes with improved properties, such as enhanced solubility, better metabolic stability, or novel intellectual property potential. nih.govdundee.ac.uk
For this compound, scaffold hopping could involve several approaches:
Heterocycle Replacements : This can range from minor modifications, like swapping carbon and nitrogen atoms in the core, to more significant changes. nih.gov For instance, the pyrone ring could be replaced with isosteric heterocycles like pyrimidinone or pyridinone.
Ring Opening and Closure : The furocoumarin core could be synthetically manipulated through ring-opening reactions followed by recyclization to form entirely new fused heterocyclic systems. For example, hydrolysis of the lactone followed by reaction with a binucleophile could lead to novel polycyclic structures.
Topology-Based Hopping : This computational approach identifies new scaffolds that can present the key pharmacophoric features (in this case, the two phenyl groups) in a similar three-dimensional orientation to the original molecule.
The development of diverse synthetic methods for constructing various heterocyclic systems from coumarin precursors provides a practical toolbox for implementing scaffold hopping strategies. rsc.org
| Hopping Strategy | Original Scaffold Moiety | Potential New Scaffold Moiety | Objective |
|---|---|---|---|
| Heterocycle Replacement | Chromen-7-one (Benzopyrone) | Quinolin-2(1H)-one | Introduce H-bond donor/acceptor, improve solubility. |
| Ring System Isomerization | Furo[3,2-g] (Linear) | Furo[2,3-h] (Angelicin-type) | Alter geometry and DNA-intercalating properties. |
| Ring Opening/Closure | Chromen-7-one (Lactone) | Fused Pyrazole or Isoxazole | Explore novel chemical space and biological targets. |
Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives
The chemical reactivity of this compound can be systematically tuned by introducing various substituents onto the two phenyl rings. Structure-Reactivity Relationship (SRR) studies aim to quantify how these modifications influence the molecule's behavior in chemical reactions.
Impact of Substituent Effects on Reaction Kinetics and Thermodynamics
The introduction of substituents on the phenyl rings can significantly alter the rate (kinetics) and equilibrium position (thermodynamics) of reactions involving the furocoumarin core. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which influence the electron density of the aromatic system through inductive and resonance effects. libretexts.orgminia.edu.eg
A quantitative framework for analyzing these effects is the Hammett equation: log(k/k₀) = σρ
Where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. libretexts.org Positive values indicate electron-withdrawing character, while negative values indicate electron-donating character.
ρ (rho) is the reaction constant, which depends on the type of reaction and its sensitivity to electronic effects. wikipedia.org
For a reaction involving the this compound scaffold, such as electrophilic attack on one of the phenyl rings or nucleophilic attack at the lactone carbonyl, a Hammett plot can be constructed. By synthesizing a series of derivatives with different para- or meta-substituents on one of the phenyl rings and measuring their reaction rates, a plot of log(k/k₀) versus σ would reveal the electronic demands of the reaction's transition state. A positive ρ value would indicate that the reaction is accelerated by EWGs (buildup of negative charge in the transition state), while a negative ρ value would signify acceleration by EDGs (buildup of positive charge). wikipedia.org
| Substituent (para-position) | Hammett Constant (σp) | Electronic Nature | Expected Effect on Reaction with ρ > 0 | Expected Effect on Reaction with ρ < 0 |
|---|---|---|---|---|
| -NO₂ | +0.78 | Strongly Withdrawing | Rate increases significantly | Rate decreases significantly |
| -Cl | +0.23 | Weakly Withdrawing | Rate increases moderately | Rate decreases moderately |
| -H | 0.00 | Reference | Reference rate (k₀) | Reference rate (k₀) |
| -CH₃ | -0.17 | Weakly Donating | Rate decreases moderately | Rate increases moderately |
| -OCH₃ | -0.27 | Strongly Donating | Rate decreases significantly | Rate increases significantly |
Correlation of Electronic and Steric Factors with Chemical Transformations
Beyond kinetics, electronic and steric factors imposed by substituents dictate the outcome and regioselectivity of chemical transformations.
Electronic Factors :
Inductive Effects : These are transmitted through sigma bonds and are related to the electronegativity of the atoms. For example, a trifluoromethyl (-CF₃) group is strongly electron-withdrawing due to the high electronegativity of fluorine. lasalle.edu
Resonance Effects : These occur through the pi system, where lone pairs or pi bonds of the substituent interact with the aromatic ring. A methoxy (-OCH₃) group, for instance, is electron-donating by resonance due to its lone pairs, which can delocalize into the ring. lasalle.edulibretexts.org
These effects modulate the reactivity of different sites within the this compound molecule. For example, EDGs on the phenyl rings would activate them towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.org Conversely, EWGs would deactivate the rings and direct electrophiles to the meta position. lasalle.edu
Photochemical and Thermal Transformations of this compound
Furocoumarins are well-known for their photochemical activity, a property central to their biological effects. nih.gov Upon absorption of UVA radiation (320-400 nm), they can be excited from their ground state to a singlet state, which can then convert to a more stable triplet state. This excited triplet state is the primary species responsible for their photosensitizing reactions. nih.gov
Photocycloaddition Reactions
A hallmark reaction of photoexcited furocoumarins is the [2+2] photocycloaddition with alkenes, particularly the pyrimidine (B1678525) bases of DNA. nih.govoup.com The this compound molecule has two reactive double bonds: the 3,4-double bond in the pyrone ring and the 4',5'-double bond in the furan ring.
Studies on simpler furocoumarins have shown that the 3,4-double bond readily undergoes [2+2] cycloaddition with various olefins upon photoexcitation, leading to the formation of a cyclobutane ring. oup.com This reaction proceeds in a concerted fashion from the excited triplet state of the furocoumarin. youtube.com The presence of a phenyl group at position 3 would likely influence the regioselectivity and stereoselectivity of this addition.
The general mechanism involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of one reactant with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. Under photochemical conditions, an electron is promoted from the HOMO to the LUMO of the furocoumarin, altering the orbital symmetry and allowing the otherwise forbidden [2+2] cycloaddition to occur. youtube.comyoutube.com
| Reactants | Conditions | Reactive Site | Product Type |
|---|---|---|---|
| This compound + Alkene (e.g., 2,3-dimethyl-2-butene) | UVA Light (λ > 320 nm) | 3,4-pyrone double bond | Cyclobutane adduct oup.com |
| This compound + Thymine (in DNA) | UVA Light (λ > 320 nm) | 4',5'-furan double bond and/or 3,4-pyrone double bond | Covalent monoadducts and interstrand cross-links nih.govoup.com |
Despite a comprehensive search for scholarly articles and scientific literature, no specific information was found regarding the thermally induced rearrangements of the chemical compound this compound.
The available literature discusses the thermal properties and rearrangements of other, structurally distinct, heterocyclic compounds. However, this information is not applicable to the user's specific request.
Therefore, it is not possible to provide an article on the "" with a focus on "Thermally Induced Rearrangements" as the primary research findings are not available in the public domain. Further investigation into this specific compound would require original experimental research.
Mechanistic Investigations of 3,5 Diphenyl 7h Furo 3,2 G Chromen 7 One Interactions Non Clinical Context
Molecular Interactions with Model Systems (General, without biological outcome)
The planar, aromatic structure of 3,5-diphenyl-7H-furo[3,2-g]chromen-7-one suggests a strong potential for non-covalent interactions with biomacromolecules like DNA and proteins. These interactions are governed by forces such as van der Waals contacts, hydrophobic effects, and π-π stacking.
DNA Intercalation and Groove Binding Mechanisms (General, without biological outcome)
Furocoumarins are known to interact with DNA primarily through two non-covalent modes before any photochemical reaction occurs: intercalation and groove binding. scispace.comnih.gov
Intercalation: This mechanism involves the insertion of the planar furocoumarin ring system between the base pairs of the DNA double helix. This interaction causes a conformational change in the DNA, such as unwinding and lengthening of the helix. The stability of the intercalated complex is primarily due to π-π stacking interactions between the aromatic system of the furocoumarin and the DNA base pairs. For this compound, its extended planar system is conducive to this binding mode.
Groove Binding: Alternatively, the molecule can fit into the minor or major grooves of the DNA helix. This binding is typically stabilized by van der Waals forces, hydrogen bonds, and electrostatic interactions with the edges of the base pairs and the sugar-phosphate backbone. The presence and orientation of the two phenyl substituents on the this compound molecule would be critical in determining its preference for and fit within a specific groove.
In the dark, these interactions are reversible. However, upon irradiation with UVA light, furocoumarins like 8-methoxypsoralen (8-MOP) can form covalent monoadducts with pyrimidine (B1678525) bases (thymine and cytosine). scispace.comnih.gov Difunctional furocoumarins can subsequently absorb a second photon to form inter-strand cross-links (ISCs), a more severe form of DNA damage. scispace.comnih.gov Studies on various 3-aryl substituted furocoumarins confirm the formation of a molecular complex with DNA, and for some, the ability to form cross-links upon UVA irradiation was detected. nih.gov
| Binding Mode | Primary Driving Force | Effect on DNA Structure | Potential Relevance for this compound |
|---|---|---|---|
| Intercalation | π-π stacking interactions | Helix unwinding, lengthening, potential for covalent adduct formation upon photoactivation. | Highly probable due to the planar furocoumarin core. |
| Groove Binding | Van der Waals forces, hydrogen bonds, hydrophobic interactions. | Minimal perturbation to overall helix structure. | Possible, with specificity influenced by the phenyl groups. |
Protein Binding Dynamics and Allosteric Modulation (General, without biological outcome)
The interaction of small molecules with proteins is a dynamic process that can lead to various functional consequences, including allosteric modulation, where binding at one site affects the activity at a distant site. The lipophilic nature of this compound, enhanced by its phenyl groups, suggests it could readily bind to hydrophobic pockets within proteins.
Studies on other furocoumarins have shown they can photosensitize proteins, sometimes leading to the formation of covalent photoconjugates with molecules like serum albumin. nih.gov This process can be mediated by reactive oxygen species generated by the photosensitizer. nih.gov
Allosteric modulation involves the binding of a molecule to a regulatory site, distinct from the active site, inducing a conformational change that alters the protein's activity. While there are no specific studies on the allosteric potential of this compound, the general principle is a key mechanism in cellular regulation. The binding event can either enhance or inhibit the protein's function by stabilizing a particular conformational state. The ability of this compound to fit into specific binding pockets could potentially trigger such allosteric communication within a protein structure.
Photophysical Properties and Energy Transfer Mechanisms
The interaction of furocoumarins with light is central to their mechanism of action. Their photophysical properties dictate the pathways of energy absorption, dissipation, and transfer, which can lead to fluorescence, phosphorescence, or photochemical reactions. nih.govfrontiersin.org
Furocoumarins absorb light in the UVA range (320-400 nm). nih.gov Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1). From this state, it can return to the ground state (S0) via several pathways:
Fluorescence: Emission of a photon. Furocoumarins are generally considered to be weakly fluorescent. nih.govfrontiersin.org
Internal Conversion/Vibrational Relaxation: Non-radiative decay.
Intersystem Crossing (ISC): Transition to an excited triplet state (T1). This is a key process for many furocoumarins, as the long-lived triplet state is often the primary species responsible for photochemical reactions, such as DNA adduct formation and generation of singlet oxygen. nih.govnih.gov
Studies on various substituted furocoumarins show fluorescence quantum yields are typically low (e.g., 0.0013 to 0.059), while phosphorescence quantum yields can be significantly higher (e.g., ~0.19 to 0.71), indicating efficient intersystem crossing to the triplet state. frontiersin.org
Fluorescence Quenching and Förster Resonance Energy Transfer (FRET) Studies
Fluorescence quenching is the decrease in fluorescence intensity due to a variety of molecular interactions with a quencher molecule. This phenomenon can be used as a tool to probe the accessibility of a fluorophore to its environment. For a molecule like this compound, which is expected to be fluorescent, its emission could be quenched upon binding to DNA or proteins. This quenching could occur through dynamic (collisional) or static (formation of a non-fluorescent ground-state complex) mechanisms.
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule. Its efficiency is highly dependent on the distance between the donor and acceptor (typically 1-10 nm). FRET studies could be designed where the furocoumarin acts as either a donor or an acceptor to measure distances and probe binding events with labeled biomolecules.
Photoisomerization and Photoinduced Electron Transfer
Photoisomerization, a light-induced change in molecular structure, is a possible deactivation pathway for excited molecules, though it is less commonly discussed for the rigid furocoumarin scaffold compared to other photochemical reactions.
Photoinduced Electron Transfer (PeT) is a process where an excited molecule either donates or accepts an electron from another molecule, leading to the formation of radical ions. PeT is a fundamental mechanism in many photobiological processes and is a common cause of fluorescence quenching. A typical PeT-based fluorescent probe involves a fluorophore linked to a quencher; interaction with an analyte can disrupt the PeT process and "turn on" fluorescence. The furocoumarin nucleus can participate in such electron transfer processes, and its potential could be modulated by the electron-donating or -withdrawing nature of its substituents.
Enzyme Kinetics and Inhibition Mechanisms (General, without clinical relevance)
Furocoumarin derivatives have been investigated for their ability to inhibit various enzymes. nih.govresearchgate.net The interaction with an enzyme can be reversible or irreversible, and the mechanism of inhibition can be determined through kinetic studies. These studies typically involve measuring the rate of the enzymatic reaction at different concentrations of substrate and inhibitor.
Common reversible inhibition mechanisms include:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. This reduces the Vmax but does not change the Km.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, reducing both Vmax and Km.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site, affecting both Vmax and Km.
Molecular docking studies with various furocoumarin derivatives suggest they can bind to the active or allosteric sites of enzymes like Janus kinases (JAKs), potentially through hydrogen bonding and other interactions. nih.govresearchgate.net For instance, studies on furan (B31954) chalcones, which share the furan moiety, have identified them as potential urease inhibitors, with molecular docking suggesting interactions with key active site residues.
| Inhibition Type | Inhibitor Binding Site | Effect on Km | Effect on Vmax |
|---|---|---|---|
| Competitive | Active Site | Increases | No Change |
| Non-competitive | Allosteric Site | No Change | Decreases |
| Uncompetitive | Enzyme-Substrate Complex | Decreases | Decreases |
| Mixed | Allosteric Site | Increases or Decreases | Decreases |
Competitive and Non-Competitive Inhibition Models
Specific studies detailing the competitive or non-competitive inhibition models for this compound were not identified in the available literature. However, the broader class of coumarin (B35378) and furocoumarin derivatives has been shown to exhibit various enzyme inhibition profiles. The nature of inhibition (competitive, non-competitive, or mixed) by these compounds is highly dependent on the specific enzyme and the substitution pattern on the furocoumarin scaffold. For instance, the interaction of furocoumarins with enzymes like cytochrome P450 is a well-documented phenomenon that forms the basis of many drug-herb interactions. nih.gov The mode of inhibition is determined by whether the compound binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex.
Active Site Interactions and Conformational Changes
Detailed information regarding the specific active site interactions and any resultant conformational changes induced by this compound is not available in the current body of scientific literature. Generally, the interaction of small molecules like furocoumarins with enzyme active sites is governed by a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces. nih.gov The planarity of the furocoumarin ring system allows it to intercalate into spaces within protein structures. The phenyl substituents at the 3 and 5 positions would significantly increase the molecule's hydrophobicity and steric bulk, likely influencing its binding orientation and affinity within a target protein's binding pocket. Molecular docking studies on related furocoumarin derivatives have been used to predict binding modes and interactions with biological targets such as DNA. electrochemsci.org Such studies for this compound would be necessary to elucidate its potential active site interactions and effects on protein conformation.
Redox Chemistry and Electron Transfer Processes
The redox properties of furocoumarin derivatives are integral to their chemical behavior and have been investigated using electrochemical methods.
Cyclic Voltammetry and Electrochemical Behavior
Direct cyclic voltammetry data for this compound is not present in the surveyed literature. However, studies on other furocoumarin derivatives provide insight into the expected electrochemical behavior. The core furocoumarin structure is electroactive, and its oxidation and reduction potentials can be measured. For example, the electrochemical behavior of natural furanocoumarins like oxypeucedanin (B192039) and prantschimgin has been analyzed, revealing irreversible oxidation processes. srce.hr The oxidation is diffusion-controlled, and the peak potentials can shift with increasing scan rates. srce.hr
The electrochemical properties are highly sensitive to the substituents on the furocoumarin ring. A study on various coumarin derivatives demonstrated that substitutions can introduce additional redox peaks or shift the existing ones. uevora.pt For instance, the presence of hydroxyl groups significantly influences the oxidation potential. uevora.pt The phenyl groups in this compound would be expected to affect the electron density of the conjugated system, thereby altering its oxidation and reduction potentials compared to the unsubstituted parent compound. Theoretical studies using Density Functional Theory (DFT) have been employed to correlate the electronic structure of related compounds with their electrochemical properties. nih.govresearchgate.net
Table 1: Electrochemical Data for Representative Furocoumarin Derivatives
| Compound | Method | Key Findings | Reference |
| Oxypeucedanin | Cyclic Voltammetry | Shows an irreversible oxidation process at approximately +1.2 V. The mechanism is diffusion-controlled. | srce.hr |
| Prantschimgin | Cyclic Voltammetry | Electrochemical behavior was investigated, but it showed less significant interaction with dsDNA compared to Oxypeucedanin. | srce.hr |
| 6,7-dihydroxycoumarin derivatives | Cyclic Voltammetry | Exhibit two anodic peaks, with potentials influenced by the nature of the substituent at the 3-position. | uevora.pt |
This table presents data for related compounds to illustrate the electrochemical behavior of the furocoumarin class, as specific data for this compound is not available.
Radical Scavenging Mechanisms (if applicable, only chemical perspective)
From a chemical perspective, the potential for this compound to engage in radical scavenging can be inferred from studies on related phenolic and coumarin compounds. The primary mechanisms by which antioxidants scavenge free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). nih.gov
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov For a furocoumarin derivative to be effective via this mechanism, it would typically require a labile hydrogen, such as from a hydroxyl group. Since this compound lacks hydroxyl substituents, its activity through the HAT mechanism is likely to be limited unless the phenyl rings are hydroxylated.
Single Electron Transfer followed by Proton Transfer (SET-PT): This mechanism involves the transfer of an electron from the antioxidant to the radical, forming a radical cation of the antioxidant and an anion of the radical. This is often followed by proton transfer. nih.gov The extended π-conjugated system of this compound, enhanced by the two phenyl rings, could facilitate the donation of an electron. The stability of the resulting radical cation would be a key determinant of its efficacy in this pathway.
Studies on other coumarins have shown that their antioxidant activity is strongly structure-dependent. uevora.pt For instance, the presence and position of hydroxyl groups are often critical for high radical scavenging activity. nih.gov The phenyl substituents on the furocoumarin core of the title compound would influence its electronic properties and steric accessibility, which in turn would modulate its potential interaction with free radicals.
Advanced Analytical Methodologies for Research on 3,5 Diphenyl 7h Furo 3,2 G Chromen 7 One
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatography is an indispensable tool for separating the target compound from unreacted starting materials, intermediates, and byproducts.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of 3,5-diphenyl-7H-furo[3,2-g]chromen-7-one. The development of a robust HPLC method is critical for achieving accurate and reproducible results. For furanocoumarins and related structures, reversed-phase HPLC is commonly employed. researchgate.net A method for analyzing this compound would typically involve a C18 column, which separates compounds based on their hydrophobicity.
The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, which allows for the efficient elution of both polar and non-polar compounds. researchgate.net Detection is most commonly achieved using an ultraviolet (UV) or diode-array detector (DAD), as the furocoumarin scaffold exhibits strong absorbance in the UV region. researchgate.netnih.gov For quantitative analysis, a calibration curve is established by running known concentrations of a purified standard, with linearity typically observed in the 1.0-50.0 µg/mL range for similar furanocoumarins. nih.gov The method's validity is confirmed through parameters such as linearity (R² > 0.99), accuracy (recovery rates between 97.3-99.5%), and precision (relative standard deviation <5%). nih.gov
Table 1: Illustrative HPLC Method Parameters for Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 5 µm particle size, 4.6 x 250 mm) | Stationary phase for separation based on hydrophobicity. researchgate.net |
| Mobile Phase | Gradient of Acetonitrile and Water | Allows for the separation of compounds with a wide range of polarities. researchgate.net |
| Detector | Diode-Array Detector (DAD) or UV Detector | Monitors the elution of the compound by measuring UV absorbance. researchgate.netnih.gov |
| Wavelength | ~250-350 nm | Furanocoumarins have characteristic absorbance maxima in this range. nih.gov |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects resolution. |
| Injection Volume | 10-20 µL | The amount of sample introduced into the system. |
| Column Temperature | 25-30 °C | Maintains consistent retention times and peak shapes. |
While this compound itself has low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile impurities or byproducts that may be present after its synthesis. shimadzu.comsid.ir These byproducts can originate from starting materials, solvents, or side reactions. The synthesis of related coumarin (B35378) structures often involves precursors like substituted phenols and phenylacetylenes, which could remain as volatile traces. chimicatechnoacta.ru
In a typical GC-MS analysis, the sample is injected into a heated inlet, which vaporizes the volatile components. These components are then separated on a capillary column (e.g., Rtx-35) before entering the mass spectrometer. shimadzu.com The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. sid.ir
Table 2: Potential Volatile Byproducts in Synthesis and Their Identification by GC-MS
| Potential Byproduct | Origin | Role of GC-MS |
|---|---|---|
| Phenol (B47542) | Unreacted starting material | Separation from other volatiles and identification via library mass spectrum match. |
| Benzaldehyde | Precursor or degradation product | Identification as a potential precursor affecting PAH formation. mdpi.com |
| Phenylacetylene | Unreacted starting material | Detection of trace amounts to ensure product purity. |
| Toluene | Reaction solvent | Quantification of residual solvent levels. shimadzu.com |
| Naphthalene | High-temperature side reaction | Detection as a potential polycyclic aromatic hydrocarbon (PAH) contaminant. mdpi.comnih.gov |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide an unparalleled level of analytical detail.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for identifying chemical degradation products or metabolites of this compound in a sample matrix. waters.com The initial LC stage separates the parent compound from its potential breakdown products. nih.gov Upon entering the mass spectrometer, the molecules are ionized (e.g., via electrospray ionization, ESI) to generate a parent ion (precursor ion).
This precursor ion is then selected and subjected to fragmentation, creating a series of product ions. This MS/MS spectrum is highly specific to the molecule's structure and is crucial for distinguishing between isomers, which may have identical molecular weights. nih.govwaters.com This detailed fragmentation pattern allows for the structural elucidation of unknown degradation products formed during storage or under stress conditions like light or heat exposure.
Table 3: Hypothetical LC-MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Potential Neutral Loss | Structural Interpretation |
|---|---|---|---|
| [M+H]⁺ | [M+H - CO]⁺ | Carbon Monoxide (28 Da) | Loss of the carbonyl group from the pyrone ring. |
| [M+H]⁺ | [M+H - C₇H₅O]⁺ | Phenylglyoxal fragment | Fission related to the phenyl-substituted furan (B31954) ring. |
| [M+H]⁺ | [C₆H₅]⁺ | Benzene (B151609) fragment (77 Da) | Cleavage of an unsubstituted phenyl group. |
GC-IR (Gas Chromatography-Infrared Spectroscopy): This technique couples the separation power of GC with the functional group identification capability of IR spectroscopy. As volatile components elute from the GC column, they pass through a "light pipe" where an IR spectrum is continuously recorded. This provides real-time information about the functional groups (e.g., C=O, C-O-C) present in each separated peak, complementing the mass spectral data from GC-MS by helping to distinguish between structural isomers that might yield similar mass fragments.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR directly links HPLC separation with NMR spectroscopy, making it one of the most powerful tools for unambiguous structure elucidation of compounds in complex mixtures. mdpi.comsemanticscholar.org As a peak of interest elutes from the LC column, it can be directed into the NMR flow probe for analysis. This can be done in on-flow mode for abundant components or, more commonly, in stop-flow mode, where the chromatographic flow is paused to allow for the acquisition of more sensitive 1D and 2D NMR spectra (like COSY, HSQC) on the isolated peak. mdpi.com This is particularly valuable for differentiating isomers of this compound or identifying novel, unexpected products without the need for traditional, time-consuming isolation. semanticscholar.orgfrontiersin.org
Future Research Directions and Emerging Paradigms for 3,5 Diphenyl 7h Furo 3,2 G Chromen 7 One
Development of Novel Synthetic Routes with Enhanced Efficiency
While the furocoumarin motif is prevalent in nature, the synthesis of specifically substituted derivatives like 3,5-diphenyl-7H-furo[3,2-g]chromen-7-one necessitates dedicated synthetic strategies. Future research will likely focus on moving beyond traditional multi-step syntheses towards more efficient and regioselective methodologies. Key areas of development include:
One-Pot Multicomponent Reactions (MCRs): The development of MCRs is a significant trend for building complex heterocyclic scaffolds. researchgate.netscispace.com Future work could target a one-pot synthesis combining precursors for the coumarin (B35378) and furan (B31954) rings with the phenyl substituents, thereby reducing steps, solvent waste, and purification efforts.
Transition-Metal Catalysis: Advanced cross-coupling reactions (e.g., Suzuki, Stille, Heck) could be employed to introduce the phenyl groups at the C3 and C5 positions onto a pre-formed di-halogenated furo[3,2-g]chromen-7-one core. This approach offers modularity for creating a library of di-aryl derivatives.
Photochemical Methods: Given the photosensitive nature of furocoumarins, exploring photochemical routes for ring formation or functionalization presents an innovative direction. nih.gov These methods can offer unique reactivity under mild conditions.
Flow Chemistry: Continuous flow synthesis could enhance reaction efficiency, safety, and scalability. This paradigm allows for precise control over reaction parameters, potentially leading to higher yields and purity compared to batch processes.
The goal is to develop synthetic pathways that are not only efficient in terms of yield but also cost-effective and scalable, which is crucial for enabling broader investigation into the compound's properties and applications. researchgate.net
Exploration of Advanced Materials Science Applications (e.g., optoelectronics, sensors)
The extended π-conjugated system of this compound suggests promising optical and electronic properties. The phenyl substituents can significantly influence the molecule's photophysical behavior, making it a prime candidate for applications in materials science.
Optoelectronic Properties: Phenyl substitution on coumarin scaffolds is known to affect their optoelectronic characteristics. mdpi.com Computational studies on related 3-phenylcoumarins indicate that such substitutions influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comresearchgate.net Future research on this compound would involve both theoretical calculations and experimental validation of its charge transport properties, absorption/emission spectra, and exciton binding energy. mdpi.comresearchgate.net
Fluorescent Sensors: Furocoumarin derivatives have been investigated as fluorescent chemosensors for detecting metal ions. researchgate.netsemanticscholar.org The inherent fluorescence of the scaffold can be modulated by the phenyl rings, which can be further functionalized to create specific binding sites. This could lead to the development of highly selective and sensitive "turn-off" or "turn-on" fluorescent sensors for environmental or biological monitoring. researchgate.net For instance, a study on a phenyl-substituted furo[3,2-c]coumarin derivative demonstrated its potential as a selective sensor for Fe³⁺ ions. researchgate.netsemanticscholar.org
The photostability of the furocoumarin core is another critical parameter that will require thorough investigation for any potential application in organic electronics. frontiersin.org
Table 1: Potential Materials Science Applications and Key Research Parameters
| Application Area | Key Molecular Properties | Research Focus |
|---|---|---|
| Optoelectronics (OLEDs, OPVs) | HOMO/LUMO energy levels, charge mobility, exciton binding energy, photostability. | Theoretical modeling (DFT), thin-film fabrication, and device performance characterization. mdpi.com |
| Fluorescent Sensors | Quantum yield, Stokes shift, sensitivity to analytes (e.g., metal ions), response time. | Synthesis of functionalized derivatives, spectroscopic studies (absorption, emission), and testing against various analytes. researchgate.netsemanticscholar.org |
Integration with Artificial Intelligence and Machine Learning for Molecular Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design-make-test-analyze cycle. springernature.com For this compound and its analogues, AI can be a transformative tool.
Predictive Modeling: Machine learning algorithms can be trained on datasets of known furocoumarins to predict the properties of novel derivatives. nih.gov This includes forecasting optoelectronic characteristics, solubility, and potential biological activities, thereby prioritizing which new molecules to synthesize.
Generative Design: Generative models, such as Generative Adversarial Networks (GANs), can design entirely new furochromenone structures with a desired set of properties. nih.gov By providing the model with target parameters (e.g., a specific emission wavelength or binding affinity), it can generate novel molecular structures for consideration.
Synthesis Prediction: AI tools can assist chemists by predicting viable synthetic routes for complex molecules. acm.org This can help overcome synthetic challenges and identify more efficient or sustainable pathways to this compound and its derivatives.
Virtual Screening: In exploring potential biological applications, AI-driven virtual screening can rapidly dock millions of compounds against biological targets. nih.govnih.gov This approach was successfully used to identify a dihydrofurocoumarin derivative as a potent neuraminidase inhibitor. nih.gov
The integration of AI promises to significantly reduce the time and cost associated with discovering new functional molecules based on the this compound scaffold. crimsonpublishers.com
Green and Sustainable Chemistry Initiatives in Furochromenone Research
Modern chemical synthesis places a strong emphasis on sustainability. Future research into this compound must incorporate green chemistry principles to minimize environmental impact.
Recent advances in the sustainable synthesis of the general furocoumarin scaffold provide a clear roadmap. researchgate.netscispace.com Key strategies that should be adapted for the target molecule include:
Use of Green Solvents: Replacing conventional volatile organic compounds with environmentally benign solvents like water or ethanol. nih.gov
Catalyst-Free or Metal-Free Reactions: Designing synthetic routes that avoid the use of heavy or toxic metal catalysts. scispace.com
Energy-Efficient Methods: Employing techniques like microwave irradiation or ultrasound to reduce reaction times and energy consumption compared to conventional heating. scispace.com
Atom Economy: Prioritizing reaction types, such as multicomponent reactions, that maximize the incorporation of atoms from the reactants into the final product. researchgate.netnih.gov
Table 2: Green Chemistry Approaches in Furocoumarin Synthesis
| Green Strategy | Description | Potential Advantage for Synthesis |
|---|---|---|
| Microwave Irradiation | Use of microwave energy to heat reactions rapidly and efficiently. | Reduced reaction times, higher yields, fewer side products. scispace.com |
| Solvent-Free Conditions | Conducting reactions without a solvent, often by heating a mixture of solids. | Eliminates solvent waste, simplifies workup. scispace.com |
| Aqueous Media | Using water as the reaction solvent. | Non-toxic, inexpensive, and environmentally safe. nih.gov |
| One-Pot Reactions | Performing multiple reaction steps sequentially in the same vessel. | Reduces waste, saves time and resources. researchgate.net |
Multidisciplinary Approaches to Understanding Complex Chemical Phenomena
A comprehensive understanding of this compound can only be achieved through a multidisciplinary lens. The complexity of its potential interactions and applications necessitates collaboration across various scientific fields.
An integrated research paradigm would involve:
Synthetic and Computational Chemistry: Synthetic chemists would create the molecule and its derivatives, while computational chemists would model its properties and predict its behavior, creating a feedback loop for rational design. researchgate.net
Materials Science and Photophysics: Materials scientists would investigate the compound's performance in devices (e.g., OLEDs), while photophysicists would use techniques like time-resolved spectroscopy to understand the underlying processes of energy absorption, emission, and transfer. frontiersin.org
Biochemistry and Molecular Biology: Should the molecule be explored for biological applications, biochemists would study its interactions with targets like enzymes or DNA, guided by virtual screening and molecular docking results. nih.govnih.gov
This synergistic approach, combining experimental investigation with theoretical modeling, is essential for unlocking the full scientific potential of this compound and translating fundamental chemical knowledge into practical innovations.
Q & A
Q. What are the established synthetic methodologies for preparing 3,5-diphenyl-7H-furo[3,2-g]chromen-7-one, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of precursor chalcones or coumarin derivatives. Key steps:
- Precursor Functionalization : Introduce phenyl groups via Suzuki-Miyaura coupling or Friedel-Crafts alkylation .
- Cyclization : Use acid catalysts (e.g., H₂SO₄) or microwave-assisted conditions to form the fused furochromenone core .
- Optimization : Solvent polarity (e.g., DMF for dipolar intermediates) and temperature control (80–120°C) significantly impact yield .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/hexane) ensures >90% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions and aromaticity. For example, δ 7.42–8.27 ppm (aromatic protons) and δ 116–177 ppm (carbonyl/carbon signals) .
- FTIR : Identify lactone (C=O stretch ~1732 cm⁻¹) and furan ring (C-O-C ~1249 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 223.2121 vs. calculated 223.2430) .
- X-ray Crystallography (if crystalline): Resolve absolute configuration .
Q. What are the typical chemical reactions that this compound undergoes?
- Methodological Answer :
- Electrophilic Substitution : Bromination at activated aryl positions using Br₂/FeBr₃ .
- Nucleophilic Addition : Grignard reagents attack the lactone carbonyl under anhydrous conditions .
- Photochemical Reactions : UV-induced [2+2] cycloaddition with alkenes .
- Hydrolysis : Acidic/alkaline cleavage of the lactone ring to yield dicarboxylic acids .
Q. What are the documented biological activities of this compound, and what assay systems are commonly employed?
- Methodological Answer :
- Anticancer : MTT assays (IC₅₀ values in μM range) using HeLa or MCF-7 cell lines .
- Antimicrobial : Disk diffusion assays against E. coli or S. aureus .
- Anti-inflammatory : COX-2 inhibition measured via ELISA .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data when synthesizing novel furochromenone derivatives?
- Methodological Answer :
- Solvent Effects : Compare CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts (e.g., δ 7.5 ppm vs. δ 7.8 ppm for aromatic protons) .
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted precursors) .
- Dynamic Effects : Variable-temperature NMR to assess conformational mobility .
- Cross-Validation : Correlate with IR and HRMS to confirm functional groups .
Q. What strategies are recommended for elucidating the mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Use pull-down assays with biotinylated derivatives to isolate binding proteins .
- Pathway Analysis : RNA-seq or Western blotting to track apoptosis markers (e.g., caspase-3) .
- Molecular Dynamics : Simulate interactions with kinases (e.g., EGFR) using AutoDock .
Q. How should researchers design kinetic studies to investigate degradation pathways under various conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose to pH 2–12 buffers at 40–60°C, sampling at intervals for HPLC analysis .
- Oxidative Stress : Use H₂O₂ or UV light to induce radical-mediated degradation, monitored via ESR .
- Arrhenius Modeling : Calculate activation energy (Eₐ) from rate constants at multiple temperatures .
Q. What experimental approaches are used to determine structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Analog Synthesis : Systematically vary substituents (e.g., electron-withdrawing groups at C-3) .
- QSAR Modeling : Correlate logP and polar surface area with bioactivity using Molinspiration .
- Crystallography : Resolve bound conformations in enzyme active sites (e.g., with cytochrome P450) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
